
Mito Red
Descripción general
Descripción
“Mito Red” is a health and wellness product known for its high-quality red and near-infrared LED light therapy devices . It’s a cell membrane permeable Rhodamine-based dye that localizes in mitochondria and emits red fluorescence . The interaction of Mito Red with mitochondria depends on the membrane potential of the mitochondria .
Chemical Reactions Analysis
Mito Red’s interaction with mitochondria depends on the membrane potential of the mitochondria . A related compound, Mito-BDP 630, was shown to readily penetrate cellular and mitochondrial membranes for mitochondrial imaging .
Aplicaciones Científicas De Investigación
Sensing and Imaging of Mitochondrial Viscosity
A red fluorescent probe, Mito-V, was developed to monitor changes in mitochondrial viscosity with high selectivity and sensitivity. Its use in sensing mitochondrial viscosity changes in living cells under various biological processes represents a significant advancement in understanding mitochondrial dynamics (Chen et al., 2019).
Phototoxicity Minimization in Imaging
The development of cyclooctatetraene-conjugated cyanine dyes, specifically PK Mito Red, has provided a means to minimize photodynamic damage during mitochondrial imaging. This advancement is crucial for observing mitochondrial dynamics with reduced phototoxicity, a significant issue in fluorescence imaging (Yang et al., 2020).
Targeting Cancer Stem Cells
MitoTracker Deep Red (MTDR) has been identified as a metabolic inhibitor targeting mitochondria and eradicating cancer stem cells (CSCs). Its ability to interfere with mitochondrial metabolism at nanomolar concentrations and its effectiveness in inhibiting tumor growth and metastasis in vivo positions it as a potential clinical tool for targeting CSCs (Sargiacomo et al., 2021).
Visualization of Mitochondrial Microviscosity
A novel red-emitting viscosity probe, YD-Mito, has been synthesized for the precise visualization of mitochondrial viscosity. This probe's sensitivity and enhancement in fluorescence in response to viscosity changes enable a better understanding of mitochondrial function (Zhang et al., 2021).
Mitophagy Monitoring
Fluorescent probes G-Mito and R-Lyso were designed for dual-color visualization of mitophagy, a process critical for mitochondrial quality control. This approach enables the differentiation of mitochondria, lysosomes, and autolysosomes in living cells, offering insights into mitochondrial dynamics and health (Lu et al., 2021).
Mecanismo De Acción
The primary mechanism of action for Mito Red involves the stimulation of mitochondrial energy production in cells . When our bodies are exposed to red light, it penetrates our skin and gets absorbed by our cells. The red light gives a gentle “wake-up” signal to our mitochondria, making them work better and produce more energy .
Direcciones Futuras
Mito Red Light continues to innovate in the field of red light therapy. They have developed the MitoPRO+ series, which incorporates the four most bio-active wavelengths, 630nm / 660nm (Red) and 830nm / 850nm (Near Infrared), aimed at delivering increased light energy at the parts of the spectra, which maximize cytochrome c oxidase activation . This suggests a future direction towards optimizing the effectiveness of red light therapy.
Propiedades
IUPAC Name |
[6-(diethylamino)-9-[2-(4-methyl-2-oxochromen-7-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N2O5.ClH/c1-6-39(7-2)25-14-17-31-33(21-25)44-34-22-26(40(8-3)9-4)15-18-32(34)37(31)29-12-10-11-13-30(29)38(42)43-27-16-19-28-24(5)20-36(41)45-35(28)23-27;/h10-23H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSDCPWJRHMSZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5=CC6=C(C=C5)C(=CC(=O)O6)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mito Red | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




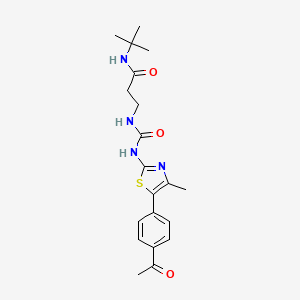
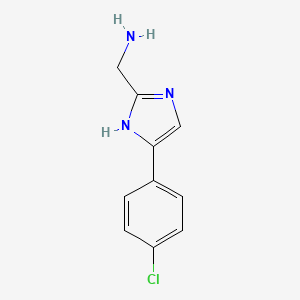
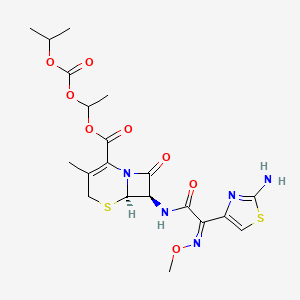
![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)
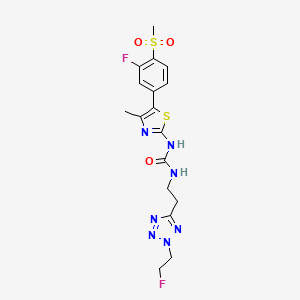
![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)
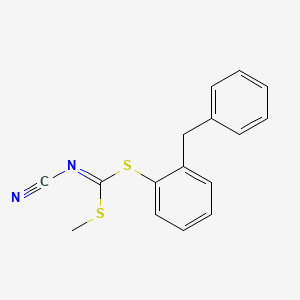
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)

![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)
